SKF 91488 Lacks Histamine Agonist Activity, Unlike Its Parent Compound Dimaprit
SKF 91488 was explicitly designed as a dimaprit analog that retains HNMT inhibitory potency while eliminating histamine receptor agonist activity. In the original characterization, SKF 91488 displayed a Ki of 0.9 µM for HNMT (noncompetitive inhibition) and was reported to have no agonist activity of its own at any histamine receptor [1]. By contrast, dimaprit is a well-established selective histamine H2 receptor agonist that also inhibits HNMT, creating a fundamental confound when used to study histamine metabolism [2]. This difference in receptor pharmacology means that SKF 91488 elevates endogenous histamine solely through metabolic blockade, whereas dimaprit simultaneously stimulates H2 receptors and inhibits histamine degradation.
| Evidence Dimension | Histamine receptor agonist activity |
|---|---|
| Target Compound Data | No histamine agonist activity at any receptor subtype |
| Comparator Or Baseline | Dimaprit: selective histamine H2 receptor agonist |
| Quantified Difference | Qualitative binary difference (present vs. absent); Ki for HNMT is 0.9 µM for SKF 91488 |
| Conditions | In vitro HNMT enzyme assay; structure-activity relationship comparison [1] |
Why This Matters
For experiments requiring clean elevation of endogenous histamine without receptor-level crosstalk, SKF 91488 is the only dimaprit-family compound that delivers HNMT inhibition without H2 agonism.
- [1] Beaven MA, Shaff RE. Inhibition of histamine methylation in vivo by the dimaprit analog, SKF Compound 91488. Agents Actions. 1979 Dec;9(5-6):455-60. PMID: 161853. View Source
- [2] Shaff RE, Beaven MA. Inhibition of histamine-N-methyltransferase and histaminase (diamine oxidase) by a new histamine H2-receptor agonist, dimaprit. Biochem Pharmacol. 1977 Nov 1;26(21):2075-8. PMID: 411497. View Source
